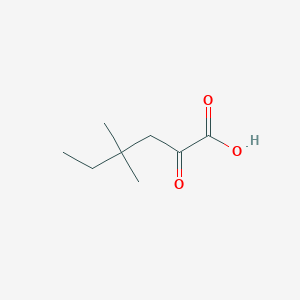
4,4-Dimethyl-2-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-oxohexanoic acid is an organic compound with the molecular formula C8H14O3 It is a derivative of hexanoic acid, characterized by the presence of two methyl groups at the fourth carbon and a keto group at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-oxohexanoic acid typically involves the alkylation of a suitable precursor, such as 2-oxohexanoic acid, with a methylating agent. One common method is the use of methyl iodide in the presence of a strong base like sodium hydride. The reaction proceeds via nucleophilic substitution, where the methyl groups are introduced at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes. Catalysts such as palladium or nickel complexes can facilitate the methylation reactions under milder conditions, improving yield and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethyl-2-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to a hydroxyl group, forming 4,4-dimethyl-2-hydroxyhexanoic acid.
Substitution: The methyl groups can participate in electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of catalysts.
Major Products:
Oxidation: 4,4-Dimethyl-2,3-dioxohexanoic acid.
Reduction: 4,4-Dimethyl-2-hydroxyhexanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4,4-Dimethyl-2-oxohexanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving metabolic pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4,4-Dimethyl-2-oxohexanoic acid exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in metabolic pathways, altering their activity. The presence of the keto group allows it to participate in various biochemical reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-2-hydroxyhexanoic acid: Similar structure but with a hydroxyl group instead of a keto group.
4,4-Dimethyl-3-oxohexanoic acid: The keto group is at the third carbon instead of the second.
Hexanoic acid derivatives: Various derivatives with different substituents at the fourth carbon.
Uniqueness: 4,4-Dimethyl-2-oxohexanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
195433-58-0 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
4,4-dimethyl-2-oxohexanoic acid |
InChI |
InChI=1S/C8H14O3/c1-4-8(2,3)5-6(9)7(10)11/h4-5H2,1-3H3,(H,10,11) |
Clé InChI |
LPWNRRAEBMQJKZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



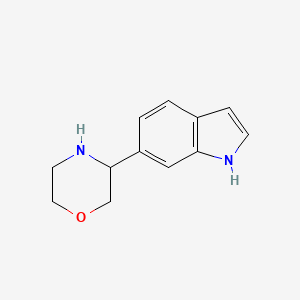

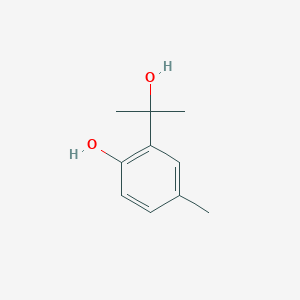
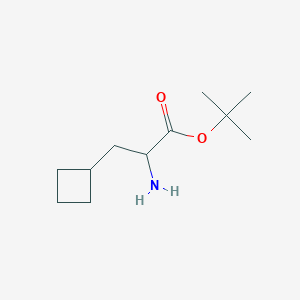
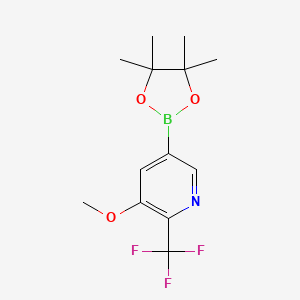
![[5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13530954.png)

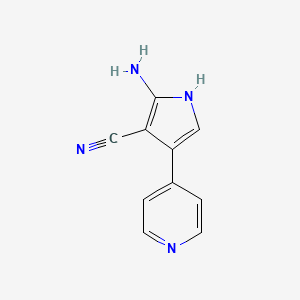



![2-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13530992.png)

